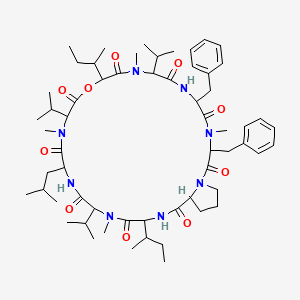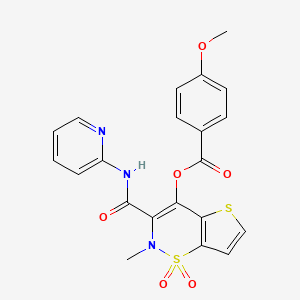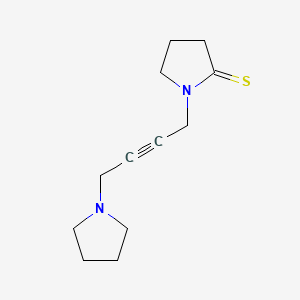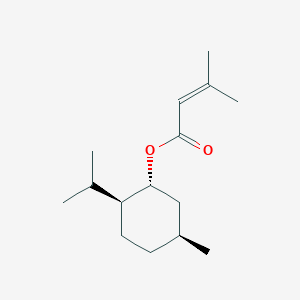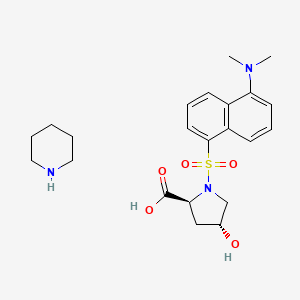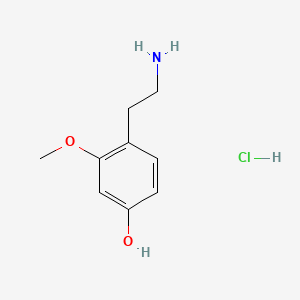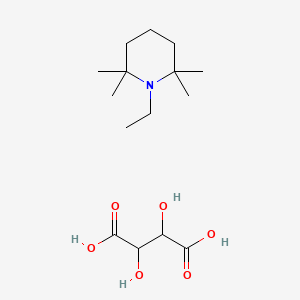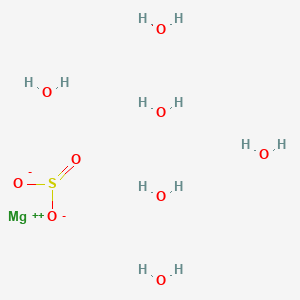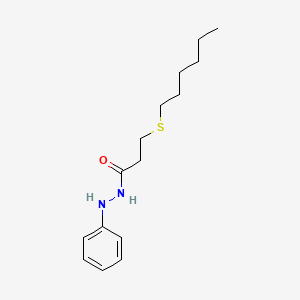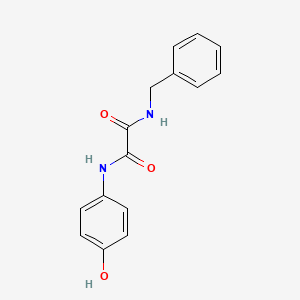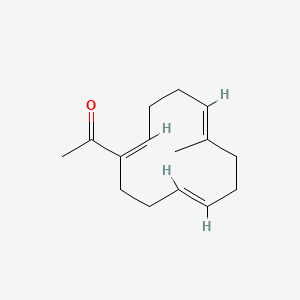
Acetylmethyl-1,5,9-cyclododecatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylmethyl-1,5,9-cyclododecatriene is a cyclic organic compound with a unique structure that includes three double bonds and an acetylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylmethyl-1,5,9-cyclododecatriene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and efficiency. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acetylmethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and phase-transfer catalysts are commonly used for the epoxidation of this compound.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is employed for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Acetylmethyl-1,5,9-cyclododecatriene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of macrocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, including fragrances and agrochemicals.
Mechanism of Action
The mechanism by which Acetylmethyl-1,5,9-cyclododecatriene exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides, which can further react to form other products .
Comparison with Similar Compounds
Similar Compounds
1,5,9-Cyclododecatriene: A closely related compound with similar structural features but without the acetylmethyl group.
Cyclododecanone: Another related compound used in the synthesis of polyamides and other materials.
Uniqueness
This functional group allows for a wider range of chemical modifications and applications in various fields .
Properties
CAS No. |
71735-81-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]ethanone |
InChI |
InChI=1S/C15H22O/c1-13-9-5-3-4-6-11-15(14(2)16)12-8-7-10-13/h3-4,10,12H,5-9,11H2,1-2H3/b4-3+,13-10+,15-12- |
InChI Key |
IBCBTMDFULHIOO-GGICNXNJSA-N |
Isomeric SMILES |
C/C/1=C\CC/C=C(/CC/C=C/CC1)\C(=O)C |
Canonical SMILES |
CC1=CCCC=C(CCC=CCC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


